An In-Depth Technical Guide to Allylamine Hydrochloride: Chemical Properties and Structure
An In-Depth Technical Guide to Allylamine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylamine hydrochloride (C₃H₇N·HCl) is a primary unsaturated amine salt that serves as a versatile building block in organic synthesis and polymer chemistry. Its bifunctional nature, possessing both a reactive double bond and a primary amine group, makes it a valuable precursor for the synthesis of a wide range of compounds, including polymers like poly(allylamine hydrochloride) (PAH), which have significant applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of allylamine hydrochloride, tailored for a scientific audience.
Chemical Structure and Identification
The structure of allylamine hydrochloride consists of an allyl group (CH₂=CH-CH₂-) attached to an ammonium group (-NH₃⁺), with a chloride anion (Cl⁻) providing charge neutrality.
Molecular Formula: C₃H₈ClN
Molecular Weight: 93.56 g/mol
CAS Number: 10017-11-5
Synonyms: 3-Aminopropene hydrochloride, 2-Propen-1-amine hydrochloride, Allylammonium chloride
Physicochemical Properties
A summary of the key physicochemical properties of allylamine hydrochloride is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | References |
| Appearance | White to light yellow or light orange powder/crystals. | |
| Melting Point | 106 °C | [1] |
| Flash Point | >110 °C | [1] |
| Solubility | Soluble in water. Sparingly soluble in chloroform, slightly soluble in methanol. | [1] |
| pKa | The pKa of the parent amine, allylamine, is 9.49. | |
| Stability | Hygroscopic; sensitive to moisture. | |
| Storage | Store at 2-8°C, protected from light and moisture. | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the identification and structural elucidation of allylamine hydrochloride.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum of allylamine hydrochloride provides characteristic signals corresponding to the different protons in the molecule. In D₂O, the spectrum typically shows signals for the vinyl protons and the methylene protons adjacent to the nitrogen. The amino protons are often exchanged with deuterium in D₂O and may not be observed or appear as a broad signal. A predicted ¹H NMR spectrum in D₂O would show a multiplet for the vinyl methine proton (-CH=), a multiplet for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-CH₂-NH₃⁺).[2][3][4]
FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in allylamine hydrochloride. The spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the alkyl and vinyl groups, C=C stretching of the alkene, and N-H bending vibrations. The presence of these key peaks confirms the structure of the compound.[5]
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point of allylamine hydrochloride.
Methodology:
-
A small amount of the finely powdered allylamine hydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C/min).
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
-
Due to its hygroscopic nature, the sample should be thoroughly dried before determination, and the experiment should be conducted promptly after sample preparation.[6][7][8][9]
Solubility Determination
Objective: To qualitatively assess the solubility of allylamine hydrochloride in various solvents.
Methodology:
-
Approximately 25 mg of allylamine hydrochloride is placed in a small test tube.
-
0.75 mL of the solvent (e.g., water, methanol, chloroform) is added in small portions.
-
The test tube is shaken vigorously after each addition.
-
The solubility is observed and recorded as soluble, slightly soluble, or insoluble based on the formation of a clear, homogeneous solution.[1][10][11][12][13]
FTIR Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of allylamine hydrochloride.
Methodology:
-
Approximately 1-2 mg of dry allylamine hydrochloride is finely ground in an agate mortar.
-
About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
-
The mixture is thoroughly ground and mixed to ensure a homogenous dispersion of the sample in the KBr.
-
The resulting powder is transferred to a pellet-forming die.
-
A pressure of approximately 8-10 tons is applied using a hydraulic press to form a transparent or translucent pellet.
-
The pellet is then placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.[5][14][15][16][17]
Synthesis of Poly(allylamine hydrochloride) (PAH)
Objective: To synthesize poly(allylamine hydrochloride) by free radical polymerization of allylamine hydrochloride.
Methodology:
-
Allylamine hydrochloride (monomer) is dissolved in water to create a concentrated solution.
-
A free-radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50), is added to the monomer solution.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
The mixture is heated to a specific temperature (e.g., 50-60 °C) and stirred for a defined period (e.g., 24-48 hours) to allow polymerization to proceed.
-
After the reaction, the resulting polymer solution may be purified by methods such as dialysis or precipitation in a non-solvent (e.g., methanol or acetone) to remove unreacted monomer and initiator.
-
The purified poly(allylamine hydrochloride) is then isolated, for example, by filtration or lyophilization.[18][19][20][21][22]
Biological Interactions and Signaling Pathways
Allylamine and its hydrochloride salt are known to exhibit cardiovascular toxicity, which is primarily attributed to its metabolic activation to the highly reactive and cytotoxic aldehyde, acrolein. This metabolic pathway is of significant interest to drug development professionals due to the potential for similar bioactivation pathways with other amine-containing drug candidates.
Metabolic Activation of Allylamine
The primary enzyme responsible for the metabolism of allylamine is semicarbazide-sensitive amine oxidase (SSAO) , also known as primary-amine oxidase.[23][24][25] This enzyme catalyzes the oxidative deamination of allylamine, producing acrolein, hydrogen peroxide, and ammonia.
The logical flow of this metabolic activation can be visualized as follows:
Caption: Metabolic conversion of allylamine to acrolein by SSAO.
Detoxification of Acrolein
Acrolein is a highly electrophilic molecule that can readily react with cellular nucleophiles, such as proteins and DNA, leading to cellular damage. The primary detoxification pathway for acrolein involves its conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is further metabolized to a mercapturic acid derivative, which is then excreted in the urine.
The workflow for the detoxification of acrolein can be represented as follows:
Caption: Detoxification pathway of acrolein via glutathione conjugation.
Conclusion
Allylamine hydrochloride is a chemical with significant utility in synthetic and polymer chemistry. A thorough understanding of its chemical and physical properties, as well as its spectroscopic characteristics, is essential for its effective and safe use in a research and development setting. Furthermore, for drug development professionals, the metabolic pathway of allylamine to the toxic metabolite acrolein serves as an important case study in understanding the potential for bioactivation of amine-containing compounds. The experimental protocols and data presented in this guide provide a solid foundation for scientists working with this versatile molecule.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. rsc.org [rsc.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087) [hmdb.ca]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0012309) [hmdb.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. thinksrs.com [thinksrs.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. westlab.com [westlab.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. scienceijsar.com [scienceijsar.com]
- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 16. shimadzu.com [shimadzu.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Thermal Property of Poly(Allylamine Hydrochloride) | Scientific.Net [scientific.net]
- 22. US20130123433A1 - Method for preparing poly(allylamine) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]
- 23. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
